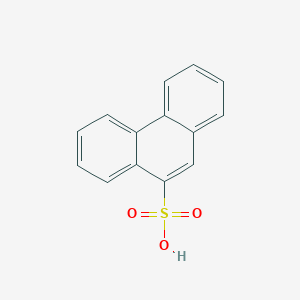

Phenanthrene-9-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

572-51-0 |

|---|---|

Molecular Formula |

C14H10O3S |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

phenanthrene-9-sulfonic acid |

InChI |

InChI=1S/C14H10O3S/c15-18(16,17)14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,(H,15,16,17) |

InChI Key |

LZSWYOHUWMZPOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations

Controlled Sulfonation Strategies for Phenanthrene (B1679779) Precursors

The synthesis of phenanthrene-9-sulfonic acid and its isomers is a critical process, often requiring precise control over reaction conditions to achieve the desired regioselectivity.

Regioselective Sulfonation to Yield this compound Isomers

Research has shown that the sulfonation of phenanthrene followed by neutralization can produce sodium phenanthrene-2-, -3-, and -9-sulfonates in yields of 17%, 43%, and 4%, respectively. researchgate.net The formation of various isomers is a known challenge, with estimates suggesting the presence of at least twelve isomeric disulfonates in some reaction mixtures. orgsyn.org The separation of these isomers can be achieved through fractional crystallization of their salts, such as sodium, potassium, or barium salts. orgsyn.org For instance, the less soluble sodium 2-sulfonate can be partially separated from the more soluble 3-sulfonate by crystallization from an acidified aqueous solution. orgsyn.org

| Sulfonation Product | Yield |

| Sodium phenanthrene-2-sulfonate | 17% |

| Sodium phenanthrene-3-sulfonate | 43% |

| Sodium phenanthrene-9-sulfonate | 4% |

| Overall Yield of Isomeric Mixture | 83% |

This table outlines the typical yields of different sodium phenanthrenesulfonate isomers obtained from the sulfonation of phenanthrene followed by neutralization. researchgate.net

Synthesis of Phenanthrenesulfonic Acids via Halide and Thiourea (B124793) Dioxide Routes

Alternative synthetic routes to phenanthrenesulfonic acids can proceed through halide intermediates. While direct sulfonation is common, the use of halo-phenanthrenes offers a different pathway. Another approach involves the use of thiourea. A general method for the synthesis of disulfides from alkyl halides utilizes thiourea and carbon tetrachloride in a basic medium. researchgate.net This reaction proceeds through the formation of an S-alkylisothiouronium salt, which is then converted to the disulfide. researchgate.net While not a direct route to sulfonic acids, this highlights the versatility of sulfur-containing reagents in the functionalization of aromatic systems.

Preparation of Phenanthrenesulfonic Acid Derivatives from Oxidized Phenanthrene Forms (e.g., phenanthrenequinone)

Phenanthrenequinone (B147406), an oxidized form of phenanthrene, serves as a precursor for certain sulfonic acid derivatives. The sulfonation of phenanthrenequinone with concentrated sulfuric acid at 135°C, followed by neutralization with sodium hydroxide (B78521), yields phenanthraquinone-2-sulfonic acid (as its sodium salt) in 72% yield. academie-sciences.fr This method provides a regioselective route to the 2-sulfonated derivative, avoiding the complex mixture of isomers often obtained from the direct sulfonation of phenanthrene. researchgate.netacademie-sciences.fr

Phenanthrenequinone itself can be synthesized by the oxidation of phenanthrene using various oxidizing agents, such as chromic acid in acetic acid or sulfuric acid. orgsyn.orggoogle.com The oxidation process must be carefully controlled to achieve a good yield of the desired quinone. google.com

Derivatization and Functionalization of this compound

Once obtained, this compound and its isomers can be further modified to create a range of functionalized derivatives with specific properties.

Synthesis of Phenanthrene Sulfonyl Chlorides

A key step in the derivatization of phenanthrenesulfonic acids is their conversion to the corresponding sulfonyl chlorides. This transformation is typically achieved by treating the sodium salts of the sulfonic acids with reagents such as phosphorus pentachloride in phosphorus oxychloride (PCl₅-POCl₃) or thionyl chloride in the presence of dimethylformamide (SOCl₂-DMF). researchgate.net For example, sodium phenanthrene-2- and -3-sulfonates can be converted to their respective sulfonyl chlorides in high yields (87-89%) using the PCl₅-POCl₃ system. researchgate.net The resulting phenanthrene-2-sulfonyl chloride is a solid with a defined molecular structure. nih.gov

| Reagent System | Yield of Phenanthrene-2-sulfonyl chloride | Yield of Phenanthrene-3-sulfonyl chloride |

| PCl₅-POCl₃ | 89% | 87% |

| SOCl₂-DMF | 69% | 70% |

This table compares the yields of phenanthrene-2- and -3-sulfonyl chlorides using different chlorinating agents. researchgate.net

Generation of Complex Phenanthrenesulfonic Acid Derivatives (e.g., 9,10-dihydroxy-phenanthrenesulfonic acid copper complex)

The sulfonic acid group and the phenanthrene ring can be further functionalized to create complex molecules. While a specific synthesis for a 9,10-dihydroxy-phenanthrenesulfonic acid copper complex is not detailed in the provided search results, the synthesis of related copper complexes with phenanthroline-based ligands is well-documented. nih.govnih.govresearchgate.net These syntheses often involve the reaction of a copper(II) salt with a phenanthroline derivative in a suitable solvent. nih.govnih.gov The resulting complexes can exhibit interesting structural and electronic properties. researchgate.net The synthesis of a 9,10-dihydroxy derivative would likely involve the introduction of hydroxyl groups onto the phenanthrene skeleton, a common transformation for polycyclic aromatic hydrocarbons.

Mechanistic Studies of Sulfonation Reactions and Subsequent Transformations

The sulfonation of phenanthrene and the subsequent chemical behavior of the resulting sulfonic acids are governed by intricate mechanistic principles, primarily revolving around electrophilic aromatic substitution and the principles of kinetic and thermodynamic control.

Mechanism of Electrophilic Sulfonation

The introduction of a sulfonic acid group onto the phenanthrene core is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The actual electrophile in this reaction is typically sulfur trioxide (SO₃), either used directly or generated in situ from concentrated sulfuric acid. youtube.comiptsalipur.org

The mechanism proceeds through the attack of the electron-rich π-system of the phenanthrene ring on the electrophilic sulfur atom of SO₃. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma (σ) complex. The stability of this intermediate dictates the position of the substitution. For phenanthrene, the 9- and 10-positions are the most reactive, as attack at these sites allows for the formation of an arenium ion where the positive charge can be delocalized across the remaining rings while preserving one intact benzene (B151609) ring, which is an energetically favorable arrangement. youtube.com Finally, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon bearing the new substituent, restoring aromaticity and yielding the final phenanthrene sulfonic acid product. youtube.com

A critical aspect of phenanthrene sulfonation is the distinction between kinetic and thermodynamic reaction control. The reversibility of the sulfonation reaction is a key factor that allows for the isolation of different isomers based on the reaction conditions, particularly temperature. youtube.comwikipedia.org

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product distribution is determined by the relative rates of formation of the possible isomers. Sulfonation occurs preferentially at the most reactive positions (9- and 1-), leading to the formation of this compound and phenanthrene-1-sulfonic acid as the primary kinetic products. jst.go.jp

Thermodynamic Control: At higher temperatures (e.g., 120–155°C), the system has enough energy to overcome the activation barriers for both the forward (sulfonation) and reverse (desulfonation) reactions. orgsyn.orgresearchgate.net This allows an equilibrium to be established. The initially formed, kinetically favored 9- and 1-isomers can undergo desulfonation back to phenanthrene, which can then be re-sulfonated. Over time, the reaction mixture equilibrates to favor the most thermodynamically stable isomers, which are the less sterically hindered phenanthrene-2- and phenanthrene-3-sulfonic acids. jst.go.jpyoutube.com

The following table summarizes the product distribution under different reaction control regimes.

| Control Type | Reaction Conditions | Major Products | Minor Products | Rationale |

| Kinetic | Low Temperature | Phenanthrene-1-sulfonic acid, this compound | Phenanthrene-2-sulfonic acid, Phenanthrene-3-sulfonic acid | Substitution occurs at the most electronically activated positions (9- and 1-), leading to the fastest-forming products. jst.go.jp |

| Thermodynamic | High Temperature (e.g., >120°C) | Phenanthrene-2-sulfonic acid, Phenanthrene-3-sulfonic acid | This compound, Phenanthrene-1-sulfonic acid | The reversible reaction allows for isomerization to the more sterically stable 2- and 3-isomers. jst.go.jporgsyn.orgyoutube.com |

Subsequent Mechanistic Transformations

This compound, as a kinetically favored product, can undergo several subsequent transformations, which are often driven by achieving greater thermodynamic stability or converting it into other useful synthetic intermediates.

A primary transformation is the isomerization to the more stable 2- and 3-isomers under thermodynamic conditions. This process occurs via an intermolecular desulfonation-resulfonation mechanism. jst.go.jpresearchgate.net When heated in the presence of strong acid, the 9-sulfonate is protonated, and the C-S bond cleaves, eliminating SO₃ and regenerating the phenanthrene molecule. The phenanthrene can then be re-sulfonated under conditions that favor the formation of the thermodynamically more stable products. youtube.comyoutube.com

Another significant transformation is alkali fusion , which converts the sulfonic acid into a phenol. wikipedia.org By heating a salt of this compound with a strong base like sodium hydroxide or potassium hydroxide at high temperatures, the sulfonate group acts as a leaving group and is displaced by a hydroxide ion via a nucleophilic aromatic substitution mechanism. This process yields 9-phenanthrol. jst.go.jporgsyn.org

Furthermore, this compound can serve as a precursor to other important intermediates. It can be converted to phenanthrene-9-sulfonyl chloride by treatment with reagents such as phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net This transformation proceeds through the conversion of the sulfonic acid into a better leaving group, followed by nucleophilic attack by the chloride ion. The resulting sulfonyl chloride is a versatile intermediate for synthesizing sulfonamides and sulfonate esters.

The table below details these key transformations.

| Transformation | Reagents & Conditions | Product(s) | Mechanistic Notes |

| Isomerization | 77% H₂SO₄, 152°C | Phenanthrene-2-sulfonic acid, Phenanthrene-3-sulfonic acid | Proceeds via a reversible desulfonation-resulfonation pathway to form more thermodynamically stable isomers. jst.go.jpresearchgate.net |

| Alkali Fusion | NaOH or KOH, high temperature | 9-Phenanthrol | Nucleophilic aromatic substitution where the sulfonate group is displaced by a hydroxide ion. jst.go.jporgsyn.orgwikipedia.org |

| Conversion to Sulfonyl Chloride | PCl₅/POCl₃ or SOCl₂/DMF | Phenanthrene-9-sulfonyl chloride | The sulfonic acid is converted into a reactive intermediate which is then attacked by a chloride nucleophile. researchgate.net |

| Desulfonation | Dilute H₂SO₄, Heat | Phenanthrene | The reverse of the sulfonation reaction, driven by Le Chatelier's principle in the presence of high water concentration. wikipedia.orgyoutube.com |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. While specific NMR data for phenanthrene-9-sulfonic acid is not extensively documented in publicly available literature, the analysis of related phenanthrene (B1679779) derivatives provides a strong basis for predicting its spectral characteristics.

¹H NMR Spectroscopy: The proton NMR spectrum of a phenanthrene core typically displays a complex series of signals in the aromatic region (approximately 7.0-9.0 ppm). The exact chemical shifts and coupling constants are highly sensitive to the substitution pattern. For instance, in methyl phenanthrene-9-carboxylate, the protons on the phenanthrene ring appear as multiplets and doublets between 7.64 and 8.98 ppm. researchgate.net The introduction of a sulfonic acid group at the C9 position would significantly influence the chemical shifts of adjacent protons, particularly the proton at C10 and the protons on the nearest aromatic ring, due to its strong electron-withdrawing nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For a substituted phenanthrene like methyl phenanthrene-9-carboxylate, carbon signals are observed in the range of 122 to 133 ppm for the aromatic carbons, with the carboxyl carbon appearing further downfield at around 168.2 ppm. researchgate.net In this compound, the carbon atom directly bonded to the sulfonic acid group (C9) would be expected to show a significant downfield shift. The other carbon signals would also be affected, albeit to a lesser extent, providing a unique fingerprint of the molecule.

Illustrative ¹H and ¹³C NMR Data for a Phenanthrene Derivative (Methyl phenanthrene-9-carboxylate)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity | Assignment (Illustrative) |

|---|---|---|---|

| ¹H | 8.98 – 8.90 | m | Aromatic H |

| ¹H | 8.78 – 8.71 | m | Aromatic H |

| ¹H | 8.69 | d | Aromatic H |

| ¹H | 8.48 | s | Aromatic H |

| ¹H | 7.96 | d | Aromatic H |

| ¹H | 7.75 - 7.64 | m | Aromatic H |

| ¹³C | 168.2 | s | C=O |

| ¹³C | 132.5 - 122.8 | - | Aromatic C |

Vibrational Spectroscopy Applications (FTIR, ATR-IR, Raman Spectroscopy)

Vibrational spectroscopy techniques such as Fourier Transform Infrared (FTIR), Attenuated Total Reflectance-Infrared (ATR-IR), and Raman spectroscopy are powerful tools for identifying functional groups and probing the molecular structure of this compound.

FTIR and ATR-IR Spectroscopy: The infrared spectrum of this compound is expected to be dominated by the characteristic absorption bands of the sulfonic acid group and the phenanthrene core. The S=O stretching vibrations of the sulfonic acid group typically appear as strong bands in the regions of 1350-1340 cm⁻¹ (asymmetric stretch) and 1165-1150 cm⁻¹ (symmetric stretch). The O-H stretching of the sulfonic acid group is expected to produce a broad absorption band in the 3000-2500 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenanthrene ring would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-S stretching vibration is expected around 700-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For sulfonated polystyrene resins, molecular markers for both the –SO₃H and –SO₃⁻ moieties have been identified, which can be used to quantitatively determine the degree of acid dissociation. rsc.org The Raman spectrum of this compound would show characteristic bands for the aromatic ring vibrations. The symmetric stretching of the sulfonate group is typically Raman active. Studies on sulfuric acid have shown distinct Raman lines that change with concentration, indicating the sensitivity of this technique to the chemical environment of the sulfonic acid group. researchgate.net

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Aromatic C-H stretch | >3000 | IR, Raman | dtu.dknih.gov |

| O-H stretch (sulfonic acid) | 3000-2500 (broad) | IR | rsc.org |

| Aromatic C=C stretch | 1600-1450 | IR, Raman | dtu.dknih.gov |

| S=O asymmetric stretch | 1350-1340 | IR | rsc.org |

| S=O symmetric stretch | 1165-1150 | IR, Raman | rsc.org |

| C-S stretch | 700-600 | IR | rsc.org |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence Spectroscopy)

UV-Visible and fluorescence spectroscopy are employed to study the electronic transitions within this compound.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of phenanthrene derivatives typically shows multiple absorption bands. researchgate.net For phenanthrene itself, the spectrum exhibits a structured band around 295 nm, which is attributed to the S₁ ← S₀ transition, and a more intense band around 250 nm corresponding to the S₂ ← S₀ transition. nih.gov The introduction of a sulfonic acid group is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated π-system and the electronic effects of the substituent. The absorption properties can be influenced by solvent polarity and pH.

Fluorescence Spectroscopy: Phenanthrene and its derivatives are known to be fluorescent. researchgate.netmasonaco.org The emission spectrum is often a mirror image of the absorption spectrum. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the environment. For example, a novel fluorescent probe based on phenanthrene and rhodamine B has been developed for ratiometric pH measurements, demonstrating how the fluorescence properties can be tailored. masonaco.org The sulfonic acid group in this compound may influence the fluorescence properties, potentially leading to changes in the emission wavelength and intensity compared to the parent phenanthrene.

Typical Electronic Transitions for Phenanthrene Derivatives

| Technique | Transition | Typical Wavelength (nm) | Reference |

|---|---|---|---|

| UV-Vis | S₁ ← S₀ | ~295 | nih.gov |

| UV-Vis | S₂ ← S₀ | ~250 | nih.gov |

| Fluorescence | S₁ → S₀ | >350 | masonaco.org |

Mass Spectrometry Techniques (HRMS, LC-MS/MS, Extracted Ion Chromatograms)

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for its quantification in complex matrices.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. mdpi.com For this compound (C₁₄H₁₀O₃S), the exact mass can be calculated and compared to the experimentally measured mass to confirm its identity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the specificity and sensitivity of tandem mass spectrometry. researchgate.netnih.gov This technique is particularly useful for analyzing metabolites of phenanthrene derivatives in biological samples. researchgate.netnih.gov In a typical LC-MS/MS experiment, the parent ion of this compound would be selected and fragmented to produce characteristic product ions. The fragmentation pattern would likely involve the loss of the sulfonic acid group (SO₃H) and further fragmentation of the phenanthrene core.

Extracted Ion Chromatograms (EIC): EIC is a data analysis technique used in mass spectrometry to selectively monitor a specific m/z value corresponding to the analyte of interest. This enhances the signal-to-noise ratio and allows for the quantification of the compound even at low concentrations.

Electrochemical Characterization (Cyclic Voltammetry, Differential Pulse Voltammetry, Electrochemical Impedance Spectroscopy)

Electrochemical methods are used to investigate the redox properties of this compound.

Cyclic Voltammetry (CV): CV is a versatile electrochemical technique that provides information about the oxidation and reduction potentials of a molecule. Studies on 9,10-phenanthrenequinone, a related compound, have shown reversible redox behavior on electrode surfaces. researchgate.net The electrochemical behavior of indole-based sulfonamides has also been investigated using CV, revealing that the redox properties are influenced by the substituents on the indole (B1671886) moiety. researchgate.net The CV of this compound would be expected to show oxidation and reduction peaks corresponding to the electron transfer processes involving the phenanthrene ring system. The presence of the sulfonic acid group could influence the potentials at which these processes occur.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. masonaco.org It can be used to determine the concentration of electroactive species with high precision.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the interfacial properties of an electrode and the kinetics of electrochemical reactions. rsc.orgslideshare.net It can provide information on charge transfer resistance, double-layer capacitance, and diffusion processes. EIS studies on poly-9,10-phenanthrenequinone modified electrodes have demonstrated its utility in characterizing the electrochemical properties of phenanthrene-based materials. slideshare.net

Electrochemical Parameters for Related Sulfonamides

| Technique | Parameter | Significance | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Peak Potential (Eₚ) | Indicates oxidation/reduction potential | researchgate.netresearchgate.net |

| Cyclic Voltammetry | Peak Current (Iₚ) | Related to concentration and diffusion | researchgate.netresearchgate.net |

| Differential Pulse Voltammetry | Limit of Detection (LOD) | Sensitivity of the analytical method | masonaco.org |

| Electrochemical Impedance Spectroscopy | Charge Transfer Resistance (Rct) | Kinetics of the electrode reaction | rsc.orgslideshare.net |

X-ray Crystallography for Structural Elucidation of Phenanthrene-derived Compounds

The phenanthrene skeleton is a planar polycyclic aromatic hydrocarbon. X-ray diffraction studies have shown that the carbon-carbon bond lengths in phenanthrene are not all equal, indicating a deviation from a perfectly delocalized π-system. The introduction of a sulfonic acid group at the C9 position would likely introduce some steric strain and could lead to a slight distortion of the planar phenanthrene ring. The crystal packing would be significantly influenced by intermolecular hydrogen bonding involving the sulfonic acid groups, leading to the formation of extended networks in the solid state.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone in the theoretical investigation of phenanthrene (B1679779) derivatives. DFT methods are utilized to optimize the molecular geometry of phenanthrene-9-sulfonic acid, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, a computational study on phenanthrene has shown that the ground-state molecule has a planar C2v point group symmetry, with calculated bond lengths in excellent agreement with experimental X-ray data. researchgate.net The introduction of a sulfonic acid group at the 9-position induces changes in the electronic distribution and geometry of the phenanthrene core, which can be accurately modeled using DFT.

Functionals such as B3LYP and M06-2X, combined with various basis sets (e.g., 6-31G(d), 6-31+G(d,p), and 6-311++G(3df,3pd)), are commonly employed to calculate the electronic properties and predict the outcomes of chemical reactions. researchgate.net For example, in a study on the ozonolysis of phenanthrene, DFT calculations were used to map the reaction mechanism and determine the structures of intermediates and transition states. researchgate.net Similar approaches can be applied to understand the properties of this compound.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties. Theoretical infrared (IR) and Raman spectra can be computed and compared with experimental data to confirm the molecular structure and assign vibrational modes based on the potential energy distribution (PED).

Molecular Orbital Theory and Electronic Structure Parameter Determination

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they govern the molecule's ability to donate and accept electrons, respectively. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic absorption properties.

Computational studies on phenanthrene derivatives have shown that the distribution of HOMO and LUMO can be significantly affected by the nature and position of substituents. nih.gov For instance, in a series of phenanthrene derivatives designed for organic photovoltaics, the HOMO was predominantly located on the phenanthrene moiety, while the LUMO was localized on an acceptor core. nih.gov For this compound, the electron-withdrawing nature of the sulfonic acid group is expected to lower the energies of both the HOMO and LUMO, thereby influencing its chemical behavior.

The determination of electronic structure parameters extends to the calculation of ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters, often derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and are crucial for predicting its behavior in different chemical environments.

Molecular Docking and Interaction Modeling (e.g., for phenanthrene-based probes with biomolecules)

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule to a larger macromolecule, such as a protein or DNA. This method is particularly relevant for understanding the potential biological activity of this compound, as many phenanthrene derivatives have been investigated for their interactions with biomolecules.

Studies have shown that phenanthrene derivatives can bind to various proteins, with the binding affinity evaluated by the binding free energy (in kcal/mol). For example, molecular docking studies of cytotoxic phenanthrene derivatives with several cancer target proteins revealed binding energies ranging from -8.3 to -11.1 kcal/mol, indicating significant binding affinity. researchgate.netresearchgate.net The phenanthrene skeleton has been shown to interact with the binding sites of these proteins. researchgate.netresearchgate.net

In the context of this compound, the sulfonic acid group, with its potential for hydrogen bonding and electrostatic interactions, would play a crucial role in its binding to biomolecules. For instance, a study on a phenanthrene–pyrene-based fluorescent probe with bovine serum albumin (BSA) revealed that the probe binds predominantly in subdomain IIA of the protein. rsc.orgepa.gov The binding was driven by van der Waals forces and hydrogen bonding. rsc.org Similarly, theoretical computations have been performed to understand the binding selectivity of phenanthrene derivatives to DNA, showing a preference for A-T rich sequences. youtube.com These studies provide a model for how this compound might interact with biological targets.

| Phenanthrene Derivative | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Methyl 8-methyl-9,10-phenanthrenequinone-3-carboxylate (D-1) | B-Raf proto-oncogene serine/threonine-protein kinase | -9.8 |

| Methyl 8-methyldibenzo[a,c]phenazine-3-carboxylate (D-2) | B-Raf proto-oncogene serine/threonine-protein kinase | -11.1 |

Computational Prediction of Reaction Energetics and Product Stability

Computational chemistry offers powerful tools to predict the energetics of chemical reactions, including the stability of reactants, products, and transition states. This is particularly useful for understanding the formation of this compound through the electrophilic sulfonation of phenanthrene.

The sulfonation of phenanthrene can yield different isomers, and computational methods can help elucidate the factors that control the regioselectivity of this reaction. youtube.com Theoretical studies on electrophilic substitution reactions of phenanthrene indicate that the 9-position is highly susceptible to attack. Computational methods, such as those based on transition state theory, can be used to calculate the activation energies and reaction rate constants for the formation of different sulfonic acid isomers. nih.govresearchgate.net

For example, in a study on the reactivity of polycyclic aromatic hydrocarbons (PAHs), the condensed Fukui function was used to predict the most reactive sites for electrophilic attack. nih.gov Such methods can be applied to phenanthrene to predict that the 9-position is a favorable site for sulfonation. By calculating the Gibbs free energy of the reaction pathways, it is possible to determine the thermodynamic and kinetic favorability of forming this compound over other isomers. These calculations can also predict the relative stability of the different product isomers, providing a theoretical basis for the observed product distribution in experimental studies.

Applications in Materials Science and Catalysis

Polymer Chemistry and Advanced Conducting Materials

While direct studies on the incorporation of phenanthrene-9-sulfonic acid into polyaniline backbones are not extensively detailed in the provided search results, the broader context of using polycyclic aromatic hydrocarbons (PAHs) and their derivatives as dopants or components in conducting polymers is a well-established field. The sulfonate group in this compound can act as a dopant for polymers like polyaniline, potentially enhancing its conductivity and processability. The phenanthrene (B1679779) moiety itself can influence the morphology and electronic properties of the resulting polymer composite through π-π stacking interactions with the polyaniline backbone. This can lead to the formation of more ordered polymer chains, which is beneficial for charge transport. For instance, the emulsification of phenanthrene has been used to create microparticles that can be coated with conducting polymers like polypyrrole, suggesting a method for creating composite materials. acs.org

Development of Optoelectronic Materials and Fluorescent Probes

Phenanthrene and its derivatives are of significant interest in the development of optoelectronic materials, particularly for Organic Light Emitting Diodes (OLEDs), due to their inherent fluorescent properties. academie-sciences.frslideshare.net They are known for their photoconducting, photochemical, and electroluminescent capabilities. academie-sciences.fr The functionalization of the phenanthrene core allows for the tuning of its electronic and optical properties. For example, the introduction of cyano groups can result in materials with high electron affinity, making them suitable for electron-injection or hole-blocking layers in OLEDs. academie-sciences.frresearchgate.net

Phenanthrene-based compounds are also extensively used as fluorescent probes for detecting various analytes, including metal ions and changes in the microenvironment's polarity and rigidity. nih.govrsc.orgfrontiersin.org The principle often relies on mechanisms like photoinduced electron transfer (PET), where the fluorescence of the phenanthrene unit is initially quenched and then restored upon interaction with the target analyte. researchgate.net

A notable example is the development of phenanthrene-pyrene based fluorescent probes. Pyrene (B120774) is well-known for its ability to form excimers, which have a distinct, red-shifted emission compared to the monomer. By linking phenanthrene and pyrene units, researchers can create ratiometric fluorescent sensors. The interaction with an analyte can alter the efficiency of energy transfer between the phenanthrene (donor) and pyrene (acceptor) or affect the formation of pyrene excimers, leading to a detectable change in the fluorescence spectrum. rsc.orgmdpi.com These probes have been applied in the detection of metal ions like Cu2+ and Fe3+, and even in live-cell imaging. researchgate.netmdpi.comresearchgate.netchemrxiv.org

Table 1: Examples of Phenanthrene-Based Fluorescent Probes

| Probe Type | Target Analyte(s) | Sensing Mechanism | Application |

|---|---|---|---|

| Phenanthrene formaldehyde (B43269) hydrazone | Photo-activatable | Photolysis of hydrazone bond restores fluorescence | Live-cell imaging researchgate.net |

| Phenanthrene-imidazole conjugate | Ag⁺, F⁻ | "Turn-off" fluorescence quenching | Ion detection in real samples and live cells researchgate.net |

| Methyl(10-phenylphenanthren-9-yl)sulfane (MPPS) | Microenvironment polarity/rigidity | Restriction of intramolecular rotation enhances fluorescence | Probing microheterogeneous systems nih.gov |

| Pyrene-appended Schiff base | Cu²⁺, CN⁻ | Chelation-enhanced fluorescence and excimer formation | Sequential ion detection and cell imaging mdpi.com |

| Pyrene-based sensor | Fe³⁺ | "Turn-off" fluorescence | Detection in aqueous samples chemrxiv.org |

Electrochemical Sensing Platforms and Analytical Transducers

The electrochemical properties of phenanthrene and its derivatives make them suitable for the development of sensing platforms for the detection of other PAHs and related compounds. nih.gov Modified electrodes are a cornerstone of modern electroanalytical chemistry, offering enhanced sensitivity and selectivity. mdpi.comcerist.dz

Electrodes can be modified with phenanthrene-containing layers to facilitate the detection of other PAHs through mechanisms like π-π stacking interactions. For instance, an immunosensor using a multi-walled carbon nanotube-chitosan oligosaccharide nanocomposite loaded with phenanthrene antibody was developed for the specific detection of phenanthrene in seawater. nih.gov This demonstrates the potential of using phenanthrene as a recognition element in biosensors.

Another approach involves using modified electrodes for the direct electrochemical oxidation of PAHs. While many PAHs are not electrochemically active at conventional electrode potentials, using materials like boron-doped diamond (BDD) electrodes allows for their detection at higher potentials. thermofisher.com Furthermore, electrodes modified with materials like electrochemically reduced graphene oxide have shown excellent performance in detecting hydroxylated metabolites of PAHs, such as 3-hydroxyphenanthrene, in urine samples. researchgate.net These sensors benefit from the large surface area and high conductivity of the nanomaterial, which enhances the electrochemical signal. researchgate.net

Table 2: Electrochemical Sensors for PAH and Derivative Detection

| Electrode Modification | Target Analyte(s) | Detection Principle | Limit of Detection (LOD) |

|---|---|---|---|

| Multi-wall carbon nanotube-chitosan oligosaccharide with phenanthrene antibody | Phenanthrene | Immunosensing with DPV | 0.30 ng·mL⁻¹ nih.gov |

| Electro-reduced graphene oxide on screen-printed electrode | 3-hydroxyphenanthrene | Direct electrochemical oxidation | 15.3 nM researchgate.net |

| Phospholipid-triglyceride mixed layer on Hg microelectrode | Phenanthrene, Pyrene, Anthracene | Monitoring interactions with the layer via cyclic voltammetry | 0.33 µg L⁻¹ for phenanthrene researchgate.net |

| Boron-doped diamond (BDD) electrode | Various PAHs | In-situ hydroxylation followed by oxidation | ~20 pg on column for smaller PAHs thermofisher.com |

Catalytic Functions of Phenanthrenesulfonic Acid Derivatives

Phenanthrene derivatives can serve as ligands for metal complexes, which can then function as catalysts in various chemical reactions, particularly redox reactions. acs.org The extended π-system of the phenanthrene core can influence the electronic properties of the metal center, thereby tuning its catalytic activity. Metal complexes of phenanthroline, a structurally related compound, are well-known for their catalytic applications.

While specific examples involving this compound are not prominent in the search results, the general principle of using functionalized phenanthrenes in catalysis is established. For example, palladium-catalyzed reactions have been used to synthesize phenanthrene-fused heteroarenes that exhibit stable redox couples, suggesting their potential use in redox-active organic functional materials. acs.org Furthermore, phenanthrenequinone (B147406) has been used as a visible-light photocatalyst for the synthesis of polysubstituted quinolines, where it induces a one-electron oxidation of the substrate to trigger the reaction. acs.org The catalytic hydrogenation of phenanthrene itself has been studied using various catalysts to produce partially and fully hydrogenated products. mdpi.com These examples highlight the versatility of the phenanthrene scaffold in catalytic systems.

Investigations in Corrosion Inhibition

While there is no direct information on this compound as a corrosion inhibitor, extensive research has been conducted on the corrosion inhibition properties of structurally related phenanthroline compounds for mild steel in acidic environments. ampp.orgpreprints.orgresearchgate.netresearchgate.netacs.orgnih.govjecst.orgresearchgate.netpreprints.org These studies provide a strong basis for inferring the potential of phenanthrene derivatives in this application.

Corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that hinders the anodic (metal dissolution) and/or cathodic (hydrogen evolution) reactions. researchcommons.org Phenanthroline and its derivatives are effective due to the presence of nitrogen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic rings. researchgate.net These features facilitate strong adsorption onto the metal surface, which can be either physical (physisorption) or chemical (chemisorption). researchgate.netjecst.org

Studies have shown that phenanthroline acts as a mixed-type inhibitor, meaning it affects both anodic and cathodic processes. ampp.orgresearchgate.netacs.org The inhibition efficiency generally increases with the concentration of the inhibitor. ampp.orgpreprints.org The structure of the phenanthroline derivative plays a crucial role in its effectiveness. For instance, the introduction of additional rings and nitrogen atoms can enhance corrosion inhibition, as seen with academie-sciences.frampp.orgresearchgate.netoxadiazolo[3′,4':5,6]pyrazino[2,3-f] ampp.orgresearchgate.netphenanthroline (OPP), which achieved an efficiency of over 99% for mild steel in a mixed acid solution. acs.orgnih.gov The formation of metal complexes, such as with cobalt, can also improve the inhibitory effect compared to the ligand alone. researchgate.net

The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, and the mechanism often involves a combination of physisorption and chemisorption. researchgate.netjecst.org

Table 3: Corrosion Inhibition Efficiency of Phenanthroline Derivatives on Mild Steel

| Inhibitor | Medium | Max. Inhibition Efficiency (%) | Inhibition Type |

|---|---|---|---|

| 1,10-Phenanthroline | 1 N H₂SO₄ | >90 (at 5 x 10⁻³ M) | Predominantly Cathodic ampp.org |

| 1,10-Phenanthroline-5,6-diamine (PTDA) | 1 M HCl | 81.5 (at 0.5 g/L) | Not specified preprints.orgpreprints.org |

| Phenanthroline (Phen) | 1 M HCl | 96 (at 1.4 mM) | Mixed-type jecst.org |

| Phenanthroline (Phen) and its Cobalt Complex (CoPhen) | H₂SO₄ | CoPhen > Phen | Mixed-type researchgate.net |

| academie-sciences.frampp.orgresearchgate.netoxadiazolo[3′,4':5,6]pyrazino[2,3-f] ampp.orgresearchgate.netphenanthroline (OPP) | 1 M HCl + 0.5 M H₂SO₄ | 99.53 | Mixed-type (Primarily Anodic) acs.orgnih.govnih.gov |

Environmental Fate and Transformation Mechanisms

Photodegradation Pathways and Intermediate Product Formation

The photodegradation of PAHs is a significant environmental transformation process. For phenanthrene (B1679779), photodegradation can lead to the formation of intermediates such as 9,10-phenanthrenequinone. It is plausible that phenanthrene-9-sulfonic acid undergoes similar photochemical reactions. The presence of the sulfonic acid group, being electron-withdrawing, may influence the rate and pathways of photodegradation.

The process of photodegradation for phenanthrene on soil surfaces has been observed to follow pseudo-first-order kinetics. atlantis-press.com The rate of this degradation is influenced by factors such as light intensity and the pH of the medium, with higher rates observed in alkaline conditions. atlantis-press.com For instance, the photodegradation half-life of phenanthrene can range from approximately 2.5 to 3.1 hours under varying irradiation intensities. atlantis-press.com While direct studies on this compound are not available, it is expected that similar factors would govern its photolytic fate. The introduction of a sulfonic acid group could potentially alter the molecule's light absorption properties and its susceptibility to photolytic cleavage. Studies on other phenolic sulfonate esters have shown that photodissociation can lead to the formation of phenoxyl radicals and corresponding sulfonic acids. careerchem.comuq.edu.au

A potential photodegradation pathway for this compound could involve the oxidation of the aromatic rings, analogous to the formation of 9,10-phenanthrenequinone from phenanthrene. nih.gov This process would likely be influenced by the presence of photosensitizers in the environment.

Table 1: Factors Influencing Photodegradation of Phenanthrene

| Factor | Effect on Photodegradation Rate | Reference |

|---|---|---|

| Light Intensity | Increased intensity enhances the degradation rate. | atlantis-press.com |

| pH | More rapid degradation is observed in alkaline medium. | atlantis-press.com |

| Initial Concentration | The degradation rate is lowest at the highest initial concentration. | atlantis-press.com |

Biodegradation Mechanisms and Microbial Interactions

The biodegradation of PAHs is a key process for their removal from the environment, with numerous microorganisms capable of utilizing them as a source of carbon and energy. nih.govplos.org For phenanthrene, degradation pathways often initiate with the action of dioxygenase enzymes, leading to the formation of dihydrodiols, which are further metabolized. nih.gov

The presence of a sulfonic acid group in this compound introduces a different metabolic challenge for microorganisms. Some bacteria have been shown to utilize aromatic sulfonates as a sole source of sulfur for growth. d-nb.info This process, known as desulfonation, involves the enzymatic cleavage of the carbon-sulfur bond, releasing sulfite that can be assimilated by the cell. d-nb.info It is conceivable that certain microbial consortia could degrade this compound by first removing the sulfonate group, followed by the degradation of the resulting phenanthrene molecule.

The influence of phenanthrene derivatives on the microbial degradation of other PAHs is an area of active research. The presence of one PAH can sometimes enhance the degradation of another, a phenomenon known as co-metabolism. Surfactants can also play a role in the biodegradation of PAHs by increasing their solubility and bioavailability to microorganisms. mdpi.com However, the specific interactions of this compound with microbial communities and its effect on the degradation of other PAHs have not been extensively studied. The biodegradability of sulfonated aromatic compounds can be limited, and they may not be readily removed during wastewater treatment processes. core.ac.uk

Table 2: Microorganisms Involved in Phenanthrene Degradation

| Microorganism Type | Examples | Role in Degradation | Reference |

|---|---|---|---|

| Bacteria | Pseudomonas, Arthrobacter, Novosphingobium | Utilize phenanthrene as a carbon and energy source. | nih.govplos.orgd-nb.info |

| Fungi | Trametes versicolor, Phanerochaete chrysosporium | Degrade phenanthrene through the action of ligninolytic enzymes. | koreascience.krresearchgate.netjmicrobiol.or.kr |

Formation of Sulfonic Acid Derivatives from PAHs in Natural Systems

Sulfonic acid derivatives of PAHs, including this compound, can be formed in the environment through the reaction of the parent PAH with sulfur-containing compounds. A notable pathway is the reaction of PAHs with sulfur dioxide, a common atmospheric pollutant, which can lead to the formation of sulfonic acids. The sulfonation of phenanthrene with sulfuric acid is a known chemical synthesis route that can produce a mixture of phenanthrenesulfonic acid isomers, including the 2-, 3-, and 9-isomers. orgsyn.orgresearchgate.net This suggests that in environments with high concentrations of sulfur oxides, such as industrial areas, the formation of this compound from phenanthrene is a plausible abiotic transformation.

Analytical Methodologies for Environmental Monitoring

The environmental monitoring of phenanthrene and its derivatives is crucial for assessing contamination levels and understanding their fate. Several analytical techniques are employed for the detection and quantification of PAHs in various environmental matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of PAHs, often coupled with ultraviolet (UV) or fluorescence detectors. ijarmps.orgnih.gov For sulfonated aromatic compounds, HPLC methods have been developed that utilize mixed-mode columns or ion-pairing reagents to achieve effective separation. helixchrom.comhelixchrom.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of PAHs in environmental samples, providing both high resolution and definitive identification. nih.govalsenvironmental.co.ukresearchgate.net However, due to the low volatility of sulfonic acids, a derivatization step is typically required before GC-MS analysis.

Other techniques that have been applied to the analysis of sulfonated aromatics include capillary electrophoresis and electrospray mass spectrometry. upce.cz For the detection of phenanthrene in aquatic environments, immunosensors based on modified electrodes have also been developed, offering a sensitive and selective method of analysis. nih.gov The extraction and pre-concentration of these compounds from environmental samples often involve solid-phase extraction. researchgate.net

Table 3: Analytical Techniques for Phenanthrene and its Derivatives

| Analytical Technique | Detector | Application Notes | Reference(s) |

|---|---|---|---|

| HPLC | UV, Fluorescence | Suitable for direct analysis of phenanthrene and its sulfonic acid derivatives. | ijarmps.orgnih.govhelixchrom.comhelixchrom.comnih.gov |

| GC-MS | Mass Spectrometry | Requires derivatization for sulfonic acids; provides high sensitivity and specificity. | nih.govalsenvironmental.co.ukresearchgate.net |

| Capillary Electrophoresis | Various | Effective for the separation of ionic species like sulfonic acids. | upce.cz |

| Immunosensors | Electrochemical | Offers high sensitivity and selectivity for specific analytes like phenanthrene. | nih.gov |

Q & A

Basic: What are the optimal reaction conditions to synthesize high-purity Phenanthrene-9-sulfonic acid?

Methodological Answer:

this compound is primarily synthesized via sulfonation of phenanthrene at controlled temperatures. Key parameters include:

- Temperature: Lower temperatures (20–60°C) favor the formation of the 9-isomer, while higher temperatures (>100°C) yield 2- and 3-sulfonic acids as major products .

- Reaction Time: Extended durations (e.g., 20 days at 20°C) increase 9-sulfonic acid yield (~14.5%), but shorter times at moderate temperatures (60°C for several days) balance isomer distribution .

- Acid Concentration: Concentrated sulfuric acid (≥90%) is typically used. Excess acid or prolonged heating increases disulfonation byproducts, necessitating careful stoichiometric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.